molecular formula C22H23N3O3S2 B2987902 N-(2-ethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941892-73-5

N-(2-ethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2987902
CAS No.: 941892-73-5
M. Wt: 441.56
InChI Key: YSUJPIISJOBLII-UHFFFAOYSA-N
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Description

The compound N-(2-ethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide features a thiazole core linked to a 2-ethylphenyl group via an acetamide moiety. A thioether bridge connects the thiazole ring to a 2-((4-methoxyphenyl)amino)-2-oxoethyl substituent. This structure combines aromatic, heterocyclic, and sulfur-containing functional groups, which are common in pharmacologically active molecules.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-3-15-6-4-5-7-19(15)25-20(26)12-17-13-29-22(24-17)30-14-21(27)23-16-8-10-18(28-2)11-9-16/h4-11,13H,3,12,14H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUJPIISJOBLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2O3S
  • Molecular Weight : 342.44 g/mol
  • CAS Number : Not specified in the provided data.

The compound features a thiazole moiety, known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant effects. The thiazole ring's electron-withdrawing properties enhance the compound's ability to interact with biological targets such as enzymes and receptors.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, a related thiazole compound demonstrated an IC50 value of 1.98 µg/mL against cancer cell lines, suggesting that structural elements similar to those in this compound may also confer cytotoxic effects . The presence of the 4-methoxyphenyl group is believed to enhance these properties by facilitating interactions with cellular targets involved in tumor progression.

Antimicrobial Activity

Thiazole derivatives have shown promising antimicrobial activity. For example, certain thiazole-containing compounds have been reported to exhibit comparable effects to standard antibiotics like norfloxacin against various bacterial strains . This suggests potential applications for this compound in treating infections.

Case Studies and Research Findings

  • Antitumor Efficacy : In vitro studies evaluated the cytotoxic effects of related thiazole compounds on various cancer cell lines (e.g., HT29 and MDA-MB231). Compounds exhibited inhibition rates of up to 68.28%, indicating strong potential as anticancer agents .
CompoundCell LineIC50 (µg/mL)Inhibition (%)
Thiazole AHT291.6168.28
Thiazole BMDA-MB2311.9862.95
  • Antimicrobial Activity : A series of thiazole derivatives were tested against Staphylococcus epidermidis, showing effective growth inhibition comparable to established antibiotics .
  • Structure–Activity Relationship (SAR) : Research indicates that specific substitutions on the thiazole ring significantly influence biological activity. For example, electron-donating groups at strategic positions enhance cytotoxicity and antimicrobial effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Anticancer Activity : Quinazoline analogs (e.g., 4e–4g ) demonstrate in vitro antiproliferative effects, suggesting that the target compound’s thiazole core could offer similar or improved activity with reduced toxicity .
  • Enzyme Inhibition : Compound 9j () inhibits specific enzymes, highlighting the role of the 4-methoxyphenyl-acetamide motif in target engagement .
  • Structure-Activity Relationship (SAR) : The 4-methoxyphenyl group consistently enhances activity across analogs, while ethylphenyl substitutions may optimize pharmacokinetic properties .

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